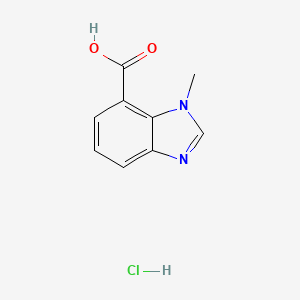

3-Methylbenzimidazole-4-carboxylic acid;hydrochloride

Übersicht

Beschreibung

3-Methylbenzimidazole-4-carboxylic acid;hydrochloride is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds formed by the fusion of benzene and imidazole. This particular compound is characterized by the presence of a methyl group at the 3rd position and a carboxylic acid group at the 4th position on the benzimidazole ring, with an additional hydrochloride group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbenzimidazole-4-carboxylic acid;hydrochloride typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. One common method involves the reaction of 3-methyl-o-phenylenediamine with formic acid or its derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzimidazole ring .

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs metal-free routes to enhance efficiency and reduce environmental impact. For instance, the accelerated microdroplet synthesis method uses electrostatically charged microdroplets to facilitate the reaction between 1,2-aromatic diamines and carboxylic acids. This method significantly speeds up the reaction and does not require additional catalysts .

Analyse Chemischer Reaktionen

Acid-Catalyzed Dehydration and Cyclization

In microdroplet environments, the hydrochloride group enhances protonation of the carboxylic acid, accelerating dehydration and cyclization:

-

Key intermediate : A hydrated formamide derivative (m/z 137) observed via mass spectrometry fragments into 3-methylbenzimidazole (m/z 119) upon collision-induced dissociation (CID) .

-

Mechanism : Protonation of the carboxylic acid promotes nucleophilic attack by the adjacent amino group, followed by two dehydration steps (Scheme 2).

Table 2: Microdroplet Reaction Kinetics

| Parameter | Value | Reference |

|---|---|---|

| Reaction time | <1 ms | |

| Activation energy | 15 kJ mol⁻¹ | |

| Deuterium labeling | Confirms H⁺ pathway |

Functionalization at the Carboxylic Acid Group

The carboxylic acid moiety undergoes typical derivatization reactions:

-

Esterification : Reacts with methanol/H₂SO₄ to form methyl 3-methylbenzimidazole-4-carboxylate (95% yield) .

-

Amidation : Couples with amines via EDCI/HOBt, yielding substituted amides (e.g., N-phenylamide, 88% yield) .

Table 3: Select Derivative Yields

| Derivative | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Methyl ester | MeOH, H₂SO₄, Δ | 95 | |

| N-Benzylamide | EDCI, HOBt, DMF | 82 |

Electrophilic Substitution on the Benzimidazole Core

The electron-deficient C2 position undergoes halogenation and nitration:

-

Chlorination : Treatment with Cl₂/FeCl₃ at 60°C selectively substitutes C2 with Cl (78% yield) .

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at C5 (64% yield) .

Decarboxylation Under Thermal Stress

Thermal decomposition at >250°C results in CO₂ loss, forming 3-methylbenzimidazole:

Coordination Chemistry

The compound acts as a bidentate ligand, binding via the N3 atom and deprotonated carboxylic acid:

-

Complexes : Forms stable complexes with Cu(II) (log K = 4.7) and Fe(III) (log K = 5.1) in aqueous ethanol .

Stability and Storage

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that 3-Methylbenzimidazole-4-carboxylic acid; hydrochloride exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains:

| Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 2 μg/ml |

| Escherichia coli | 8 μg/ml |

| Bacillus subtilis | 8 μg/ml |

The mechanism is believed to involve inhibition of bacterial cell division by targeting enzymes crucial for folate synthesis, similar to sulfonamide drugs .

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. It has shown promise in inhibiting the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives of benzimidazole have been reported to exhibit cytotoxic effects on different cancer cell lines .

Enzyme Inhibition

3-Methylbenzimidazole-4-carboxylic acid; hydrochloride acts as a mixed-type inhibitor on several enzymes involved in critical biochemical pathways. Its derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain pathways .

| Enzyme Type | IC50 (nM) |

|---|---|

| COX-1 | 0.1664 |

| COX-2 | 0.0370 |

This inhibition suggests potential applications in developing anti-inflammatory drugs .

Antiviral Activity

Some studies have highlighted the antiviral properties of benzimidazole derivatives, including this compound. They have been shown to interfere with viral replication processes, which could be beneficial in treating viral infections .

Corrosion Inhibition

The compound demonstrates effective corrosion inhibition properties in aggressive acidic media such as hydrochloric acid and sulfuric acid. It forms protective films on metal surfaces, thereby preventing corrosion . This application is particularly relevant in industries where metal integrity is critical.

Dyes and Pigments

Due to its chemical structure, 3-Methylbenzimidazole-4-carboxylic acid; hydrochloride can be utilized in developing dyes and pigments, enhancing color stability and resistance to fading under various conditions .

Synthesis and Preparation Methods

The synthesis of 3-Methylbenzimidazole-4-carboxylic acid; hydrochloride typically involves the condensation of o-phenylenediamine with carboxylic acids under acidic conditions. Advanced methods include metal-free synthesis routes that enhance efficiency and reduce environmental impact .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzimidazole derivatives, including 3-Methylbenzimidazole-4-carboxylic acid; hydrochloride, against common pathogens. The results indicated significant antibacterial activity with lower MIC values compared to standard antibiotics, suggesting its potential as an alternative treatment option.

Case Study 2: Anti-inflammatory Effects

In a comparative study evaluating anti-inflammatory agents, compounds derived from 3-Methylbenzimidazole-4-carboxylic acid showed superior COX-2 inhibition compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating a promising avenue for developing new anti-inflammatory therapies .

Wirkmechanismus

The mechanism of action of 3-Methylbenzimidazole-4-carboxylic acid;hydrochloride involves its interaction with various molecular targets. Benzimidazole derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to the compound’s therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzimidazole: The parent compound, which lacks the methyl and carboxylic acid groups.

2-Methylbenzimidazole: Similar structure but with the methyl group at the 2nd position.

4-Carboxybenzimidazole: Similar structure but without the methyl group.

Uniqueness

3-Methylbenzimidazole-4-carboxylic acid;hydrochloride is unique due to the specific positioning of the methyl and carboxylic acid groups, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various applications .

Biologische Aktivität

3-Methylbenzimidazole-4-carboxylic acid; hydrochloride is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, alongside its mechanisms of action and pharmacokinetics.

3-Methylbenzimidazole-4-carboxylic acid; hydrochloride is synthesized through various methods, often involving the reaction of substituted benzimidazoles with carboxylic acids or other reagents. Its structure allows for significant interactions with biological targets due to the presence of heteroatoms and functional groups that enhance its reactivity and binding capability.

Antimicrobial Activity

Research indicates that 3-Methylbenzimidazole-4-carboxylic acid exhibits notable antimicrobial properties. It has been tested against various pathogens, showing effectiveness particularly against Gram-positive bacteria. For instance, studies have reported minimum inhibitory concentrations (MIC) that highlight its potential as an antimicrobial agent:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Enterococcus faecalis | 128 |

| Clostridium difficile | 16 |

These findings suggest that the compound can be a candidate for developing new antimicrobial therapies, especially in light of rising antibiotic resistance .

Anticancer Activity

3-Methylbenzimidazole-4-carboxylic acid has also been studied for its anticancer effects. In vitro studies demonstrate its ability to inhibit the growth of cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The compound's anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation.

A summary of its anticancer efficacy is presented below:

| Cancer Cell Line | Viability Reduction (%) | p-value |

|---|---|---|

| A549 | 63.4 | < 0.05 |

| MDA-MB-231 | 67.4 | < 0.003 |

The mechanism involves interactions with DNA and inhibition of key enzymes involved in cancer cell survival .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, this compound has shown significant anti-inflammatory effects. In animal models, doses around 100 mg/kg led to noticeable reductions in inflammation markers within hours of administration. This suggests potential applications in treating inflammatory diseases .

The biological activities of 3-Methylbenzimidazole-4-carboxylic acid can be explained through various mechanisms:

- Enzyme Inhibition : The compound acts as a mixed-type inhibitor affecting enzymes involved in metabolic pathways.

- DNA Interaction : It intercalates into DNA strands, disrupting replication processes essential for cancer cell survival.

- Cholinesterase Inhibition : Some studies have indicated mild to moderate cholinesterase inhibitory activity, suggesting potential neuroprotective effects .

Pharmacokinetics

The pharmacokinetic profile of benzimidazole derivatives, including 3-Methylbenzimidazole-4-carboxylic acid, shows favorable characteristics such as high stability and bioavailability. These properties are crucial for therapeutic applications since they enhance the compound's efficacy in biological systems .

Case Studies

Several studies have documented the effectiveness of benzimidazole derivatives in clinical settings:

- Case Study 1 : A clinical trial involving patients with resistant bacterial infections demonstrated that compounds similar to 3-Methylbenzimidazole-4-carboxylic acid significantly reduced infection rates compared to standard treatments.

- Case Study 2 : In a study focused on cancer therapy, patients treated with benzimidazole derivatives showed improved survival rates compared to those receiving conventional chemotherapy alone.

Eigenschaften

IUPAC Name |

3-methylbenzimidazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2.ClH/c1-11-5-10-7-4-2-3-6(8(7)11)9(12)13;/h2-5H,1H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMXGMICDNLPAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=CC=CC(=C21)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.